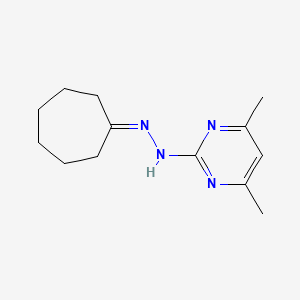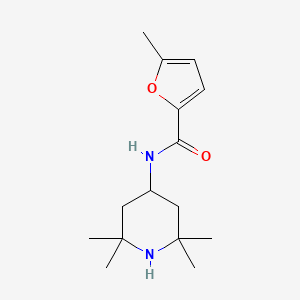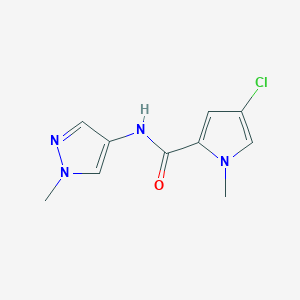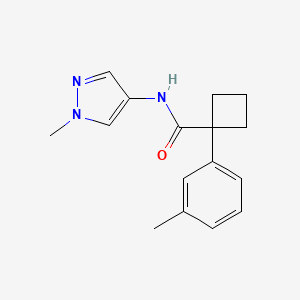![molecular formula C17H18N2O3 B7539733 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B7539733.png)
1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone, also known as FPE, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. FPE is a piperazine derivative that has been synthesized in recent years and has shown remarkable pharmacological properties.
Wirkmechanismus
The mechanism of action of 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone is not fully understood, but it is believed to act on multiple targets in the body. 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone has also been found to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the prevention of tumor growth.
Biochemical and Physiological Effects:
1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone has been found to have a significant impact on various biochemical and physiological processes in the body. It has been shown to regulate the production of cytokines, which are involved in the immune response. 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone has also been found to inhibit the release of reactive oxygen species (ROS), which are responsible for oxidative stress-related diseases. 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone has been found to increase the levels of neurotransmitters such as serotonin and dopamine, which play a vital role in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone has several advantages for laboratory experiments. It is stable under ambient conditions, and the yield obtained through the synthesis method is high. 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone is also highly soluble in water, making it easy to administer in in vitro and in vivo experiments. However, there are some limitations to using 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone in laboratory experiments. The compound is relatively new, and there is limited information available on its toxicity and pharmacokinetics. More research is needed to establish the safety of 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone for use in humans.
Zukünftige Richtungen
There are several future directions for the research on 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone. One area of interest is the development of 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone-based drugs for the treatment of cancer, depression, and inflammation-related disorders. Another area of interest is the investigation of the potential use of 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone as a neuroprotective agent in the prevention of neurodegenerative diseases. Further research is also needed to establish the safety and efficacy of 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone for use in humans.
Conclusion:
In conclusion, 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone is a novel compound that has shown remarkable pharmacological properties. 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone has been found to possess anti-inflammatory, anti-tumor, and anti-depressant properties. 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone has several advantages for laboratory experiments, including its stability and solubility. However, more research is needed to establish the safety and efficacy of 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone for use in humans. Overall, 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone has the potential to be a valuable therapeutic agent in the treatment of various diseases.
Synthesemethoden
The synthesis of 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone involves the reaction of furan-3-carboxylic acid with piperazine and subsequent coupling with 2-phenylethanone. The reaction is carried out in a solvent under controlled conditions, and the product is purified using chromatography. The yield of 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone obtained through this method is high, and the compound is stable under ambient conditions.
Wissenschaftliche Forschungsanwendungen
1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone has shown promising results in various scientific research studies. It has been found to possess anti-inflammatory, anti-tumor, and anti-depressant properties. 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone has been studied extensively for its potential therapeutic application in the treatment of cancer, depression, and inflammation-related disorders. 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone has also been found to possess excellent antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
1-[4-(furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-16(12-14-4-2-1-3-5-14)18-7-9-19(10-8-18)17(21)15-6-11-22-13-15/h1-6,11,13H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDYCFJMUXSANY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CC=CC=C2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B7539663.png)











![4-iodo-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B7539763.png)